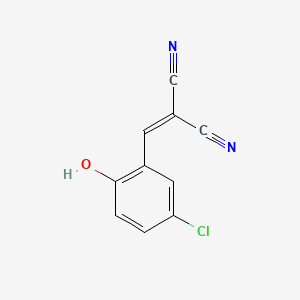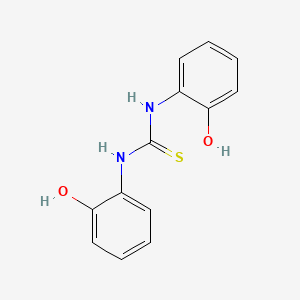
2,2-Difluorobutane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluorobutane-1,3-diol is an organic compound that belongs to the class of diols, which are characterized by the presence of two hydroxyl groups. This compound is of significant interest due to its unique chemical properties imparted by the presence of fluorine atoms. The incorporation of fluorine into organic molecules often results in the modification of various chemical, physical, and biological properties, making such compounds valuable in various fields, including pharmaceuticals and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorobutane-1,3-diol typically involves the reaction of hydrogen fluoride (HF) with butane-1,3-diol. This reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions. The reaction conditions often include the use of a fluoride source and a suitable solvent to facilitate the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Difluorobutane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of new fluorinated compounds.
Aplicaciones Científicas De Investigación
2,2-Difluorobutane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mecanismo De Acción
The mechanism by which 2,2-Difluorobutane-1,3-diol exerts its effects is largely dependent on its interactions with other molecules. The presence of fluorine atoms can influence the compound’s reactivity and interactions with biological targets. Fluorine atoms can enhance the stability of the compound and modify its electronic properties, leading to unique biological activities .
Comparación Con Compuestos Similares
2,3-Difluorobutane-1,4-diol: Another fluorinated diol with similar properties but different structural arrangement.
2,2-Difluoropropane-1,3-diol: A related compound with a shorter carbon chain
Uniqueness: 2,2-Difluorobutane-1,3-diol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C4H8F2O2 |
|---|---|
Peso molecular |
126.10 g/mol |
Nombre IUPAC |
2,2-difluorobutane-1,3-diol |
InChI |
InChI=1S/C4H8F2O2/c1-3(8)4(5,6)2-7/h3,7-8H,2H2,1H3 |
Clave InChI |
FKAWLNJLIHZNPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C(CO)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-chloro-1-N,3-N-bis[4-(N,N'-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide;hydrochloride](/img/structure/B14003655.png)




![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)

